7-Carboxy-7-deazaguanine

Queuosine biosynthesis Substrate specificity QueC enzymology

7-Carboxy-7-deazaguanine (CDG; CAS 92636-62-9) is a pyrrolo[2,3-d]pyrimidine monocarboxylic acid that serves as the critical branch-point intermediate in the biosynthesis of all known 7-deazapurine natural products, including the hypermodified tRNA nucleosides queuosine and archaeosine. Chemically defined as 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (C₇H₆N₄O₃, MW 194.15), this compound is produced by the radical SAM enzyme QueE (7-carboxy-7-deazaguanine synthase, EC 4.3.99.3) and is subsequently converted by QueC (EC 6.3.4.20) to 7-cyano-7-deazaguanine (preQ₀) in an ATP-dependent reaction.

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
CAS No. 92636-62-9
Cat. No. B3361655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carboxy-7-deazaguanine
CAS92636-62-9
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O
InChIInChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12)
InChIKeyXIUIRSLBMMTDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Carboxy-7-deazaguanine (CAS 92636-62-9): A Pivotal Biosynthetic Intermediate for tRNA-Modifying Pyrrolopyrimidine Research


7-Carboxy-7-deazaguanine (CDG; CAS 92636-62-9) is a pyrrolo[2,3-d]pyrimidine monocarboxylic acid that serves as the critical branch-point intermediate in the biosynthesis of all known 7-deazapurine natural products, including the hypermodified tRNA nucleosides queuosine and archaeosine . Chemically defined as 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (C₇H₆N₄O₃, MW 194.15), this compound is produced by the radical SAM enzyme QueE (7-carboxy-7-deazaguanine synthase, EC 4.3.99.3) and is subsequently converted by QueC (EC 6.3.4.20) to 7-cyano-7-deazaguanine (preQ₀) in an ATP-dependent reaction .

Why 7-Carboxy-7-deazaguanine Cannot Be Replaced by Other 7-Deazaguanine Derivatives in Mechanistic and Biosynthetic Studies


Within the 7-deazaguanine family, compounds differ at the C-7 substituent (carboxyl, cyano, aminomethyl, or unsubstituted), and this single functional group governs substrate recognition by key biosynthetic enzymes, physicochemical behavior, and biological activity. The QueC enzyme from Geobacillus kaustophilus exhibits strict substrate specificity for 7-carboxy-7-deazaguanine, rejecting analogs lacking the carboxyl moiety . Similarly, in cadeguomycin structure–activity studies, replacement of the 7-carboxy-7-deazaguanine core with 7-carboxy-7-deazainosine markedly weakened biological activity . These findings demonstrate that interchangeability among 7-deazaguanine congeners is not supported by experimental evidence and that CDG must be specifically procured for studies of QueE/QueC enzymology, queuosine pathway reconstitution, and phage DNA modification pathways.

7-Carboxy-7-deazaguanine (CDG): Quantified Differentiation Evidence Against Closest Analogs


Strict Substrate Specificity of QueC for 7-Carboxy-7-deazaguanine Over Other 7-Deazaguanine Derivatives

The 7-cyano-7-deazaguanine synthase QueC from Geobacillus kaustophilus was evaluated against a panel of substrate analogs and demonstrated strict substrate specificity for 7-carboxy-7-deazaguanine (CDG). No detectable activity was observed with 7-deazaguanine, 7-cyano-7-deazaguanine (preQ₀), or 7-aminomethyl-7-deazaguanine (preQ₁) when tested as substrates in an HPLC–MS-based assay at pH 9.5 and 60 °C, confirming that the carboxyl group at C-7 is an absolute requirement for QueC-catalyzed nitrile formation .

Queuosine biosynthesis Substrate specificity QueC enzymology

Physicochemical Differentiation: Solubility, Lipophilicity, and Ionization State of CDG Versus preQ₀ and preQ₁

7-Carboxy-7-deazaguanine (CDG) exhibits a predicted water solubility of 2.96 g/L, a logP of −0.51 (ALOGPS), and a strongest acidic pKa of 5.21, conferring a physiological charge of −1 at pH 7.4 . In contrast, its immediate downstream product 7-cyano-7-deazaguanine (preQ₀) has higher solubility (5.91 g/L), a less negative logP (−0.44), and a much lower acidic pKa (0.89), while 7-aminomethyl-7-deazaguanine (preQ₁) has comparable solubility (2.93 g/L) but a markedly lower logP (−1.4) . These differences in ionization, polarity, and hydrogen-bonding capacity directly affect chromatographic retention, extraction efficiency, and membrane permeability in cellular assays.

Physicochemical profiling Solubility Drug-likeness

Cadeguomycin SAR: The 7-Carboxy-7-deazaguanine Core Is Required for Biological Activity; Replacement with 7-Carboxy-7-deazainosine Abolishes Function

In a systematic structure–activity relationship study of cadeguomycin (CDM; 7-carboxy-7-deazaguanosine), the replacement of the 7-carboxy-7-deazaguanine base with 7-carboxy-7-deazainosine markedly weakened the compound's activity in enhancing [³H]thymidine incorporation in K562 cells and potentiating cytosine arabinoside cytotoxicity . Furthermore, CDM (bearing the intact 7-carboxyl group) at 1 μg/mL did not potentiate cytosine arabinoside against MOLT-3 cells, whereas the 7-cyano analog (CDM-CN) and 7-formyl analog (CDM-CHO) at 0.2 μg/mL significantly potentiated activity, demonstrating that the 7-carboxyl substituent confers a distinct, non-interchangeable functional profile .

Cadeguomycin Structure–activity relationship Nucleoside analog

QueE Kinetic Parameters Define CDG as the Product of a Rate-Limiting Radical SAM Cyclization with Quantified Catalytic Efficiency

The QueE enzyme from Bacillus subtilis catalyzes the conversion of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) to 7-carboxy-7-deazaguanine (CDG) with steady-state kinetic parameters of Km = 20 ± 7 μM for CPH₄ and kcat = 5.4 ± 1.2 min⁻¹, and a Kapp of 45 ± 1 μM for the SAM cofactor . In the subsequent step, CDG serves as the substrate for QueC, which converts it to preQ₀ in an ATP-dependent reaction with strict substrate specificity . The full four-step in vitro reconstitution from GTP to preQ₀ has been achieved, confirming that CDG is an obligate pathway intermediate whose accumulation or depletion directly correlates with overall flux to 7-deazapurine end products .

Radical SAM enzymology Enzyme kinetics 7-Deazapurine biosynthesis

CDG Is the Substrate for the Phage DNA Modification Enzyme DpdL, Defining a Divergent Pathway Not Accessible from preQ₀ or preQ₁

A 2023 study identified eight distinct 7-deazaguanine derivatives in bacteriophage DNA and predicted three novel enzymes: DpdL (7-carboxy-7-deazaguanine decarboxylase), DpdN (dPreQ₁ formyltransferase), and DpdM (dPreQ₁ methyltransferase) . DpdL acts specifically on 7-carboxy-7-deazaguanine (CDG) to produce 7-deazaguanine, which is subsequently converted to 7-amido-7-deazaguanine (ADG) by a QueC homolog . This branch of the pathway diverges from the canonical tRNA modification route at CDG, meaning that preQ₀ and preQ₁ cannot enter the phage DNA modification pathway. No other 7-deazaguanine intermediate can substitute for CDG as the DpdL substrate .

Phage DNA modification 7-Deazaguanine decarboxylase Bacteriophage genomics

High-Impact Application Scenarios for 7-Carboxy-7-deazaguanine (CDG) in Academic and Industrial Research


In Vitro Reconstitution of the Complete Queuosine Biosynthetic Pathway

CDG is the obligate intermediate for the four-enzyme in vitro synthesis of preQ₀ from GTP. Researchers reconstituting the full pathway (GTP cyclohydrolase I → QueD → QueE → QueC) require authentic CDG as both a calibration standard for QueE product detection and as the substrate for QueC kinetic characterization. The strict substrate specificity of QueC for CDG means that procurement of genuine 7-carboxy-7-deazaguanine, rather than preQ₀ or preQ₁, is essential for successful pathway reconstitution.

QueC Inhibitor Screening and Mechanistic Enzymology

QueC catalyzes the ATP-dependent conversion of CDG to preQ₀, a rare biological nitrile-forming reaction. Because QueC exhibits strict substrate specificity for CDG and does not accept preQ₀, preQ₁, or 7-deazaguanine , any high-throughput screening campaign for QueC inhibitors must use CDG as the native substrate. The distinct HPLC retention and ionization characteristics of CDG versus preQ₀ (logP −0.51 vs. −0.44; pKa 5.21 vs. 0.89) further necessitate compound-specific analytical method development.

Phage DNA Modification Pathway Studies and DpdL Characterization

The discovery of DpdL as a 7-carboxy-7-deazaguanine decarboxylase has opened a new branch of deazaguanine biochemistry specific to bacteriophage DNA modification . CDG is the unique entry substrate for this pathway; neither preQ₀ nor preQ₁ can substitute. Laboratories investigating phage–host interactions, DNA modification-dependent restriction systems, or engineering synthetic DNA with non-canonical bases require CDG as the starting material for DpdL enzymatic assays and for generating the 7-deazaguanine and 7-amido-7-deazaguanine standards needed for LC–MS/MS detection of modified phage DNA.

Cadeguomycin Analog Development and Nucleoside Anticancer Research

Structure–activity studies of cadeguomycin (7-carboxy-7-deazaguanosine) demonstrate that the 7-carboxy-7-deazaguanine base is pharmacologically essential: its replacement with 7-carboxy-7-deazainosine almost completely abolishes activity in K562 leukemia cells . Medicinal chemistry programs exploring 7-deazaguanine nucleoside analogs for anticancer or immunomodulatory applications must therefore source CDG as the core scaffold for derivatization, as the carboxyl group at C-7 defines a unique activity profile distinct from 7-cyano or 7-formyl congeners .

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